molecular formula C18H24ClF3N2O5 B14783870 methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B14783870
M. Wt: 440.8 g/mol
InChI Key: QVECGAGRNXWTGM-UHFFFAOYSA-N
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Description

Methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorophenyl group, and a trifluoroacetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the piperidine ring with the chlorophenyl group, followed by the addition of the carbamate and trifluoroacetic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler compound with similar carbamate functionality.

    Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid moieties that exhibit similar chemical properties.

    Chlorophenyl derivatives: Compounds containing chlorophenyl groups with comparable reactivity.

Uniqueness

Methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C18H24ClF3N2O5

Molecular Weight

440.8 g/mol

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H23ClN2O3.C2HF3O2/c1-21-16(20)19-8-9-22-15(13-5-3-7-18-11-13)12-4-2-6-14(17)10-12;3-2(4,5)1(6)7/h2,4,6,10,13,15,18H,3,5,7-9,11H2,1H3,(H,19,20);(H,6,7)

InChI Key

QVECGAGRNXWTGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCOC(C1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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